Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Pyridyl-substituted anilines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] Their unique electronic properties, arising from the interplay between the electron-donating aniline and electron-withdrawing pyridine moieties, make them invaluable in drug design and materials science.[1] The construction of the critical C-N or C-C bond that links these two aromatic systems is a frequent challenge for synthetic chemists. This in-depth guide provides a head-to-head comparison of the most powerful and commonly employed synthetic strategies, offering field-proven insights into the causality behind experimental choices. We will dissect palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, contrast them with copper-catalyzed methods such as the Chan-Lam and Ullmann couplings, and evaluate the utility of classical Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and drug development professionals to facilitate the strategic selection of the optimal synthetic route based on substrate scope, functional group tolerance, scalability, and overall efficiency.
The Strategic Importance of the Pyridyl-Aniline Scaffold
The pyridine ring is a cornerstone pharmacophore in medicinal chemistry, present in a multitude of FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, coupled with its influence on aqueous solubility, makes it a highly desirable component in drug candidates.[6] When coupled with an aniline fragment—itself a critical building block for a vast array of functional molecules—the resulting pyridyl-aniline structure offers a rich electronic landscape that can be finely tuned through substitution on either ring.[1][7] This modularity is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[8][9] Consequently, the development of robust and versatile methods to forge the bond between these two key heterocycles is of utmost importance.[10][11]
Palladium-Catalyzed Cross-Coupling: The Modern Workhorse
Palladium-catalyzed reactions have become the bedrock of modern C-C and C-N bond formation, prized for their broad substrate scope and functional group tolerance.[10][12][13]
Suzuki-Miyaura Coupling: Forging the C-C Bond
The Suzuki-Miyaura reaction is the preeminent method for constructing a C-C bond between a pyridyl halide (or triflate) and an aniline-substituted boronic acid (or ester), or vice versa.[11][14][15] Its reliability and the commercial availability of a vast library of boronic acids have cemented its status in both academic and industrial settings.[15][16][17]
Mechanism and Causality: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. The choice of ligand is critical; it must be electron-rich and sterically demanding to facilitate both the initial oxidative addition and the final reductive elimination, while preventing catalyst decomposition.[18] The base plays a crucial role in activating the boronic acid for the transmetalation step.
graph Suzuki_Miyaura_Cycle {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_ArX [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transmetalation [label="Transmetalation", shape=plaintext];
PdII_ArAr [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"];
ReductiveElimination [label="Reductive\nElimination", shape=plaintext];
Product [label="Ar¹-Ar²", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArX [label="Ar¹-X\n(e.g., Pyridyl-Br)", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
ArBOH [label="Ar²-B(OR)₂\n(e.g., Aniline-B(OH)₂)", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Base [label="Base\n(e.g., K₂CO₃)", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [style=invis];
OxAdd -> PdII_ArX [label="Ar¹-X"];
ArX -> OxAdd [style=dashed, arrowhead=none];
PdII_ArX -> Transmetalation [style=invis];
Transmetalation -> PdII_ArAr [label="Ar²-B(OR)₂\nBase"];
ArBOH -> Transmetalation [style=dashed, arrowhead=none];
Base -> Transmetalation [style=dashed, arrowhead=none];
PdII_ArAr -> ReductiveElimination [style=invis];
ReductiveElimination -> Pd0 [label="Ar¹-Ar²"];
ReductiveElimination -> Product [style=dashed, dir=none];
// Invisible edges for layout
{rank=same; Pd0; Product;}
{rank=same; OxAdd; ReductiveElimination;}
{rank=same; PdII_ArX; PdII_ArAr;}
{rank=same; Transmetalation;}
// Cycle Flow
Pd0 -> PdII_ArX [label=" 1 "];
PdII_ArX -> PdII_ArAr [label=" 2 "];
PdII_ArAr -> Pd0 [label=" 3 "];
}
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Advantages:
-
High Functional Group Tolerance: Tolerates a wide array of functional groups, often eliminating the need for protecting groups.[19]
-
Mild Reaction Conditions: Many protocols run under relatively mild conditions, often with aqueous solvent mixtures.[13][15]
-
Commercially Available Reagents: A vast number of aryl and heteroaryl boronic acids are commercially available.[15]
-
Low Toxicity: Boronic acids and their byproducts are generally less toxic than organotin or organozinc alternatives.[15]
Limitations:
-
Protodeboronation: The decomposition of boronic acids via protodeboronation can be a significant side reaction, especially with electron-deficient heteroaryl boron derivatives.[14]
-
2-Pyridyl Nucleophiles: The cross-coupling of 2-pyridyl organoboranes can be challenging due to slow transmetalation rates and rapid decomposition.[14] Specialized conditions or boronate salts may be required to achieve good yields.[14]
-
Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct (e.g., 4,4'-bipyridine) can occur, often exacerbated by the presence of oxygen.[20]
Buchwald-Hartwig Amination: Direct C-N Bond Formation
For the direct coupling of an aryl halide with an aniline (or a pyridyl halide with an amine), the Buchwald-Hartwig amination is the undisputed gold standard.[2][12][13] This reaction revolutionized N-arylation by replacing harsher classical methods.[10]
Mechanism and Causality: The mechanism is analogous to other palladium-catalyzed cross-couplings.[10] The key to its success lies in the development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond while suppressing side reactions like β-hydride elimination.[12] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium center.[21]
graph Buchwald_Hartwig_Cycle {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
// Nodes
Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_ArX [label="Ar-Pd(II)L-X", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AmineCoord [label="Amine\nCoordination\n& Deprotonation", shape=plaintext];
PdII_Amido [label="[Ar-Pd(II)L(NR¹R²)]", fillcolor="#FBBC05", fontcolor="#202124"];
ReductiveElimination [label="Reductive\nElimination", shape=plaintext];
Product [label="Ar-NR¹R²", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArX [label="Ar-X\n(e.g., Pyridyl-Br)", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Amine [label="HNR¹R²\n(e.g., Aniline)", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Base [label="Base\n(e.g., NaOt-Bu)", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [style=invis];
OxAdd -> PdII_ArX [label="Ar-X"];
ArX -> OxAdd [style=dashed, arrowhead=none];
PdII_ArX -> AmineCoord [style=invis];
AmineCoord -> PdII_Amido [label="HNR¹R²\nBase"];
Amine -> AmineCoord [style=dashed, arrowhead=none];
Base -> AmineCoord [style=dashed, arrowhead=none];
PdII_Amido -> ReductiveElimination [style=invis];
ReductiveElimination -> Pd0 [label="Ar-NR¹R²"];
ReductiveElimination -> Product [style=dashed, dir=none];
// Invisible edges for layout
{rank=same; Pd0; Product;}
{rank=same; OxAdd; ReductiveElimination;}
{rank=same; PdII_ArX; PdII_Amido;}
{rank=same; AmineCoord;}
// Cycle Flow
Pd0 -> PdII_ArX [label=" 1 "];
PdII_ArX -> PdII_Amido [label=" 2 "];
PdII_Amido -> Pd0 [label=" 3 "];
}
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Advantages:
-
Direct C-N Bond Formation: Provides a direct route to N-aryl amines, often in high yields.[2]
-
Exceptional Scope: Couples a vast range of aryl/heteroaryl (pseudo)halides with primary and secondary amines, including anilines.[10][12]
-
Milder Conditions: Operates under significantly milder conditions than classical methods like the Ullmann condensation.[12]
-
High Catalyst Efficiency: Modern catalysts allow for very low catalyst loadings, sometimes in the parts-per-million (ppm) range.[22]
Limitations:
-
Base Sensitivity: The strong bases required can be incompatible with sensitive functional groups like esters and nitro groups.[23]
-
Catalyst Poisoning: Certain functional groups, particularly sulfur-containing heterocycles, can poison the palladium catalyst.[24]
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which is a consideration for large-scale synthesis.[16]
-
Ammonia Coupling: The direct coupling of ammonia is notoriously difficult due to its strong binding to the palladium center, often requiring specialized "ammonia equivalents".[10]
Copper-Catalyzed Couplings: The Classical Alternatives
Copper-catalyzed reactions predate modern palladium methods and remain relevant, particularly due to the lower cost of copper.
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed C-N bond formation between an amine and an arylboronic acid.[2][25] It serves as a valuable orthogonal approach to the Buchwald-Hartwig amination.
Mechanism and Causality: The mechanism is complex but is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[25] A key feature is that it often uses air (O₂) as the terminal oxidant to regenerate the active copper catalyst, allowing the reaction to be run open to the atmosphere.[26]
Advantages:
-
Mild Conditions: Often proceeds at room temperature and is tolerant of air and moisture.[2][25][26]
-
Cost-Effective: Utilizes an inexpensive copper catalyst.[2]
-
Orthogonal to Pd-Coupling: Uses boronic acids as the aryl source, making it a good alternative when the corresponding aryl halide for a Buchwald-Hartwig reaction is unavailable or unreactive.
Limitations:
-
Stoichiometric Copper: Early protocols often required stoichiometric amounts of copper, though catalytic versions are now common.[26]
-
Substrate Scope: Can have a narrower substrate scope compared to the Buchwald-Hartwig reaction, particularly with less nucleophilic anilines or sterically hindered substrates.
-
Reaction Times: Reactions can be slower, sometimes requiring several days for completion.[25]
Ullmann Condensation
The Ullmann condensation is the classical copper-promoted reaction between an aryl halide and an amine.[27] While largely superseded by palladium-catalyzed methods, modern improvements have kept it relevant for certain applications.
Advantages:
Limitations:
-
Harsh Conditions: Traditionally requires very high temperatures (>200 °C) and polar aprotic solvents.[27]
-
Stoichiometric Copper: Often requires stoichiometric or high loadings of copper.[27]
-
Limited Scope: The substrate scope is generally narrower than modern palladium-catalyzed methods.[10]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a transition-metal-free pathway for forming C-N bonds. It relies on the attack of a nucleophile (the aniline) on an electron-deficient aromatic ring (the pyridine) that bears a good leaving group.
Mechanism and Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[28] For this pathway to be effective, the pyridine ring must be activated by strong electron-withdrawing groups, and the leaving group must be positioned at an ortho or para position relative to the ring nitrogen.[29][30] The nitrogen atom in the pyridine ring inherently makes the C-2 and C-4 positions electron-deficient and thus susceptible to nucleophilic attack.[29][30]
graph SNAr_Mechanism {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, bgcolor="#F1F3F4"];
node [shape=Mrecord, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="{ Pyridyl-X | + Aniline}", fillcolor="#FFFFFF", fontcolor="#202124"];
Step1 [label="Nucleophilic\nAttack", shape=plaintext];
Intermediate [label="Meisenheimer\nComplex\n(Resonance Stabilized)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
Step2 [label="Loss of\nLeaving Group", shape=plaintext];
Product [label="{ Pyridyl-Aniline | + X⁻}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Step1 [style=invis];
Step1 -> Intermediate;
Intermediate -> Step2 [style=invis];
Step2 -> Product;
// Layout
{rank=same; Start; Product;}
{rank=same; Step1; Step2;}
{rank=same; Intermediate;}
}
Diagram 3: General Workflow for Nucleophilic Aromatic Substitution (SNAr).
Advantages:
-
Transition-Metal-Free: Avoids the cost and potential product contamination associated with transition metal catalysts.[28]
-
High Selectivity: The regioselectivity is predictable and typically high for activated substrates.[29]
-
Scalable and Cost-Effective: The reagents are often inexpensive, making it attractive for large-scale industrial synthesis.
Limitations:
-
Requires Activation: The aromatic ring must be highly electron-deficient. Unactivated aryl halides will not react.[28]
-
Limited Scope: The requirement for specific substitution patterns (leaving group ortho or para to an activating group) significantly limits the substrate scope.[29]
-
Harsh Conditions: Can require high temperatures or very strong bases, though recent methods have emerged that proceed under milder conditions.[28][31]
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the following table summarizes typical reaction parameters for the synthesis of a generic pyridyl-aniline. Note that specific yields and conditions are highly substrate-dependent.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Chan-Lam Coupling | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Bond Formed | C—C | C—N | C—N | C—N | C—N |
| Key Reactants | Pyridyl-Halide + Anilino-Boronic Acid | Pyridyl-Halide + Aniline | Pyridyl-Boronic Acid + Aniline | Pyridyl-Halide + Aniline | Activated Pyridyl-Halide + Aniline |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., Cu(OAc)₂) | Copper (e.g., CuI) | None |
| Ligand | Phosphines (e.g., SPhos) | Buchwald Ligands (e.g., XPhos) | Pyridine, Diamines | Diamines, Phenanthroline | None |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LiHMDS | K₂CO₃, Pyridine | K₂CO₃, KOH | K₂CO₃, Cs₂CO₃ |
| Temp (°C) | 60 - 110 | 80 - 120 | 25 - 80 | 120 - 220+ | 25 - 150 |
| Typical Yields | Good to Excellent[14] | Good to Excellent[32] | Moderate to Good[33] | Variable, often lower[27] | Good to Excellent (for activated substrates) |
| Key Advantage | Excellent functional group tolerance | Gold standard for direct N-arylation | Air-tolerant, mild conditions | Low-cost catalyst | Transition-metal-free |
| Key Disadvantage | Indirect route to C-N link | Cost of catalyst/ligand | Slower reaction rates | Harsh conditions, high temp | Requires activated substrate |
Choosing the Right Synthetic Route: A Decision-Making Framework
Selecting the optimal synthetic strategy requires careful consideration of several factors:
-
Is the Target a C-C or C-N Linked Biaryl?
-
C-C Linked (e.g., 4-(Anilin-4-yl)pyridine): The Suzuki-Miyaura coupling is the most direct and reliable method.
-
C-N Linked (e.g., N-Phenylpyridin-4-amine): The Buchwald-Hartwig amination is the premier choice for its scope and efficiency.
-
What is the Electronic Nature of Your Substrates?
-
Highly Electron-Deficient Pyridyl Halide: SNAr should be your first consideration due to its simplicity and low cost. For example, coupling an aniline with 2-chloro-5-nitropyridine is an ideal SNAr transformation.
-
Electron-Rich or Unactivated Substrates: Palladium catalysis (Suzuki or Buchwald-Hartwig ) is necessary as SNAr will likely fail.
-
Are Your Functional Groups Sensitive to Strong Base?
-
If your molecule contains base-labile groups (e.g., esters), the strong bases used in Buchwald-Hartwig (like NaOt-Bu) may be problematic. Consider milder conditions using K₃PO₄ or explore the Chan-Lam coupling, which often uses weaker bases under milder conditions.
-
What is the Scale and Budget for the Synthesis?
-
Large Scale/Low Budget: If the substrate is suitable, SNAr is the most economical. For broader applicability, modern Ullmann protocols using catalytic copper and ligands are more cost-effective than palladium-based systems.
-
Discovery/MedChem Scale: The cost of palladium and ligands for Buchwald-Hartwig or Suzuki is often justified by the high success rates, speed, and broad scope, which accelerate project timelines.
Experimental Protocols
The following protocols are generalized procedures and must be optimized for specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Pyridine-3-boronic Acid
This protocol is adapted from general procedures for palladium-catalyzed cross-coupling.[6][20]
Materials:
-
4-Bromoaniline (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 mmol, 172 mg), pyridine-3-boronic acid (1.2 mmol, 148 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask.
-
Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(pyridin-3-yl)aniline.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline
This protocol is based on established methods for C-N bond formation.[12][32]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4.8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.048 mmol, 27.7 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 3-bromopyridine (1.0 mmol, 158 mg) followed by aniline (1.2 mmol, 112 mg) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C. Stir for 16 hours.
-
After cooling to room temperature, carefully quench the reaction by adding water (10 mL).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product, N-phenylpyridin-3-amine.
Conclusion
The synthesis of pyridyl-substituted anilines is a critical task in modern chemistry, enabled by a powerful suite of synthetic methodologies. While classical methods like SNAr and the Ullmann condensation retain utility in specific, often industrial, contexts, the field is dominated by palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling offer unparalleled reliability, scope, and efficiency for the construction of C-N and C-C linked pyridyl-anilines, respectively. The choice of method is not arbitrary but a strategic decision based on the desired bond, substrate electronics, functional group compatibility, and economic considerations. By understanding the underlying mechanisms and the practical advantages and limitations of each route, researchers can navigate these choices effectively to accelerate their research and development goals.
References
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
- The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide - Benchchem.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Synthesis of 1,6-diaryl pyridine-2(1H)-one analogs 128 by using Chan–Lam coupling - ResearchGate.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
- Chan-Lam Coupling - Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry - Benchchem.
- Aniline Review Final - University of Bath.
- Chan–Lam coupling - Wikipedia.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- Aminative Suzuki–Miyaura coupling - Science.
- Ullmann condensation - Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate.
- A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide - Benchchem.
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - Chemistry - A European Journal.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Directed nucleophilic aromatic substitution reaction - RSC Publishing.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines - Scilit.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids - MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI.
- Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
- Synthesis of heteroaryl pyridine derivatives using Suzuki–Miyaura and... - ResearchGate.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed.
- Aminative Suzuki-Miyaura coupling - PubMed.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI.
- Formation of new pyridyl substituted enamines. Observation of a diaza-Cope rearrangement - Semantic Scholar.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem.
- Ullmann Reaction - Organic Chemistry Portal.
- What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
- Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. - ResearchGate.
Sources